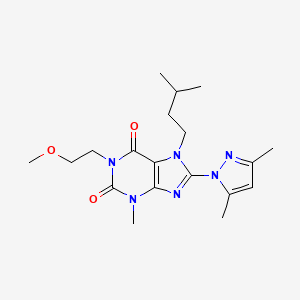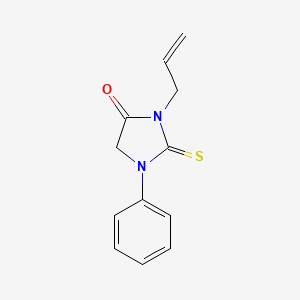![molecular formula C19H22FN5O2S B2477312 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1226431-29-3](/img/structure/B2477312.png)
2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide”:
Pharmaceutical Development
This compound, with its unique triazolopyrazine structure, is of significant interest in pharmaceutical research. Its potential as a therapeutic agent is being explored for various conditions, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Biochemical Research
In biochemical studies, this compound is used as a probe to understand enzyme interactions and inhibition mechanisms. Its structure allows it to interact with specific enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors. This is particularly useful in studying diseases where enzyme malfunction plays a critical role .
Material Science
The compound’s stability and unique chemical properties make it a candidate for developing new materials. Researchers are investigating its use in creating polymers and other materials with specific desired properties, such as enhanced thermal stability and resistance to degradation .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to act as a lead compound in drug discovery. Its ability to interact with multiple biological targets makes it a versatile candidate for developing new medications, particularly in the fields of oncology and infectious diseases.
These diverse applications highlight the compound’s versatility and importance in scientific research, making it a valuable subject of study across multiple disciplines.
[Pharmaceutical Development Source] [Biochemical Research Source] [Material Science Source] : [Agricultural Chemistry Source] : [Environmental Science Source] : [Neuroscience Research Source] : [Synthetic Chemistry Source] : [Medicinal Chemistry Source]
Mechanism of Action
Target of Action
The compound, also known as Fezolinetant , is a selective antagonist of the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.
Mode of Action
Fezolinetant acts by binding to the NK-3 receptor, thereby inhibiting its activation by NKB This inhibition prevents the downstream signaling cascade associated with NK-3 receptor activation
Biochemical Pathways
The NK-3 receptor is part of the tachykinin family of receptors, which also includes NK-1 and NK-2 receptors. These receptors are involved in various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). By inhibiting the NK-3 receptor, Fezolinetant can potentially affect these biochemical pathways .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability . The compound’s boiling point is predicted to be 623.0±65.0 °C, and its density is predicted to be 1.56±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Safety and Hazards
properties
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-13(2)7-8-21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)11-14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXAXDVNSRTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2477236.png)

![2-{4-[4-(Morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2477238.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)





![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)


![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)